molecular formula C18H22N6O B2851547 N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide CAS No. 2034346-38-6

N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide

Katalognummer B2851547
CAS-Nummer: 2034346-38-6
Molekulargewicht: 338.415
InChI-Schlüssel: YLJNIJAUFWIFDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide” are not explicitly mentioned in the literature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitubercular Properties

A study discussed the synthesis of a series of compounds related to pyrazinamide Mannich bases, highlighting their evaluation for antimycobacterial activity against Mycobacterium tuberculosis. One compound, identified with a similar structure, demonstrated significant in vitro activity with a minimum inhibitory concentration (MIC) against both Mycobacterium tuberculosis and multidrug-resistant strains. The compound also showed promising results in reducing bacterial load in lung and spleen tissues in an in vivo animal model, suggesting potential applications in antitubercular therapy (Sriram, Yogeeswari, & Reddy, 2006).

Transannular Rearrangements in Pyrazinoisoquinolinones

Another study focused on the synthesis of tetramic acids with a benzo[f]indolizine skeleton, derived from pyrazinoisoquinoline-1,4-diones. The research revealed that the combination of functions in the piperazine ring of the starting compounds led to unexpected transformations through base-promoted transannular rearrangements, which could open new avenues for the synthesis of complex heterocyclic structures (Ortín, González, Cuesta, & Avendaño, 2010).

Evaluation of Heterocyclic Carboxamides as Antipsychotic Agents

A study on the synthesis and evaluation of heterocyclic carboxamides, analogous to a known antipsychotic agent, highlighted their potential as antipsychotic agents. The analogues were evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their ability to antagonize apomorphine-induced climbing in mice. Two derivatives showed potent in vivo activities, indicating their potential as backup compounds for antipsychotic therapy (Norman, Navas, Thompson, & Rigdon, 1996).

Antibacterial and Anticancer Evaluation

A research paper described the synthesis and biological evaluation of new 2-chloro-3-hetarylquinolines, with some compounds demonstrating potent antibacterial activity against Staphylococcus aureus and broad-range anticancer activity against various tumor cell lines. This study suggests the potential of such compounds in developing new antibacterial and anticancer agents (Bondock & Gieman, 2015).

Antimycobacterial Activity of Substituted Isosteres

Another study investigated the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis. The compounds exhibited activities comparable to pyrazinamide, highlighting their potential in antimycobacterial therapy (Gezginci, Martin, & Franzblau, 1998).

Safety And Hazards

The safety and hazards associated with “N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide” are not explicitly mentioned in the literature .

Eigenschaften

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c25-18(16-11-19-7-8-20-16)23-13-5-9-24(10-6-13)17-14-3-1-2-4-15(14)21-12-22-17/h7-8,11-13H,1-6,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJNIJAUFWIFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.